

An In-depth Technical Guide to 4-Cyanophenyl acetate

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Compound of Interest

Compound Name: 4-Cyanophenyl acetate

Cat. No.: B076983

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Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Cyanophenyl acetate** (CAS No. 13031-41-9), a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provides actionable protocols, grounding its claims in authoritative references.

Core Identity and Physicochemical Properties

4-Cyanophenyl acetate, also known as 4-acetoxybenzotrile, is an aromatic compound featuring both a nitrile ($-C\equiv N$) and an acetate ester ($-OC(O)CH_3$) functional group.[1][2] This bifunctionality makes it a valuable building block in organic synthesis. The nitrile group is a key precursor for various nitrogen-containing heterocycles and can influence the electronic properties of the molecule, while the acetate group can serve as a protecting group for the phenol or as a leaving group in substitution reactions.[3]

Table 1: Physicochemical Properties of **4-Cyanophenyl acetate**

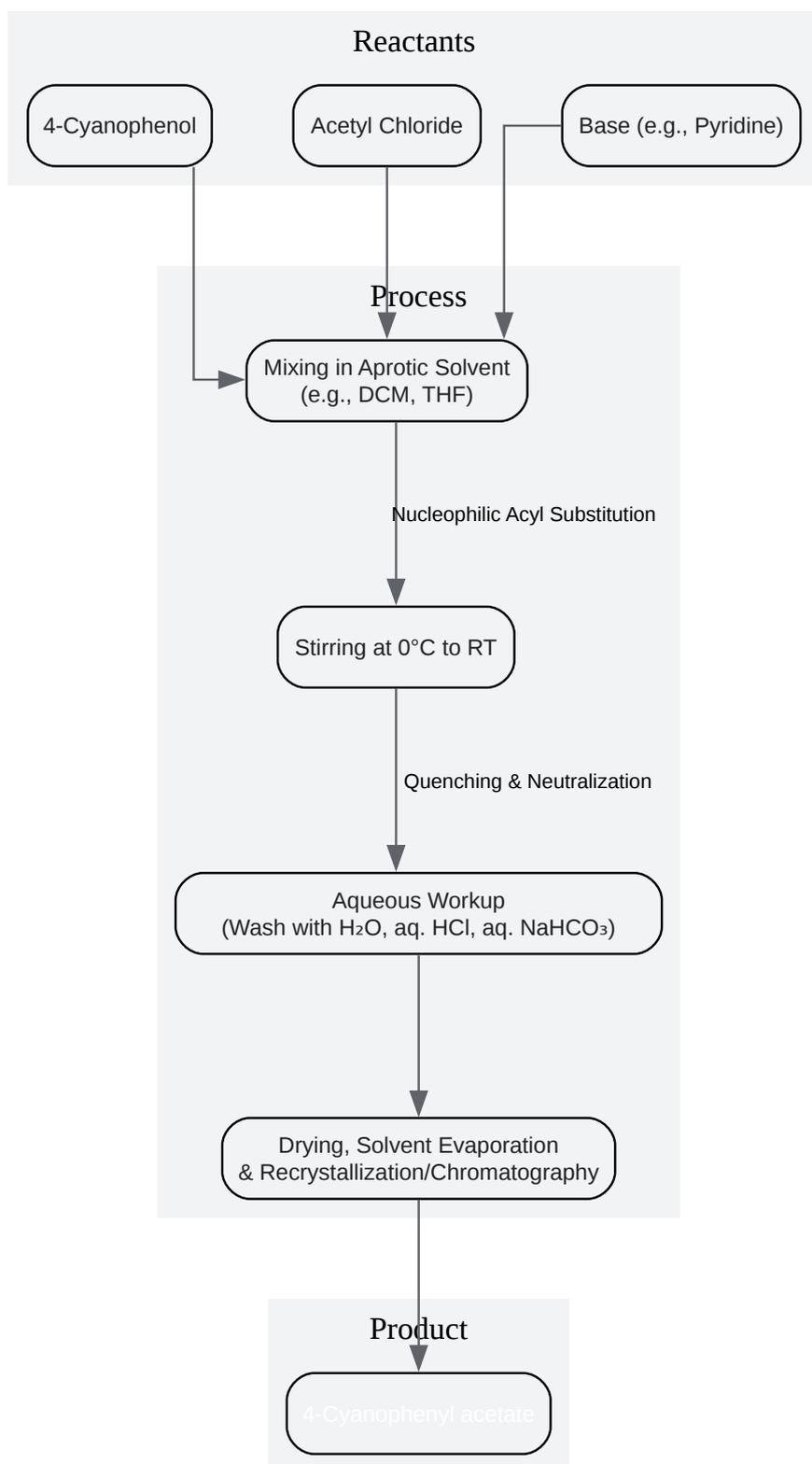
Property	Value	Source(s)
CAS Number	13031-41-9	[1][4]
Molecular Formula	C ₉ H ₇ NO ₂	[1][4]
Molecular Weight	161.16 g/mol	[1][2]
Melting Point	57 °C	[2][5]
Boiling Point	149-150 °C at 14 Torr	[2]
Appearance	White to light yellow powder/crystal	

| Synonyms | 4-Acetoxybenzotrile, p-Cyanophenyl acetate |[1][2] |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of **4-Cyanophenyl acetate** is through the esterification of 4-cyanophenol. This reaction is typically achieved by acetylation using acetic anhydride or acetyl chloride, often in the presence of a base catalyst like pyridine or triethylamine.

The choice of an acid scavenger (base) is critical. It serves to neutralize the acidic byproduct (HCl or acetic acid), driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions. Pyridine is often chosen as it can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the reaction with the phenol.



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Caption: General workflow for the synthesis of **4-Cyanophenyl acetate**.

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following spectroscopic signatures are characteristic of **4-Cyanophenyl acetate** and are essential for its identification and purity assessment.

Table 2: Expected Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
¹ H NMR	Methyl Protons (CH ₃)	~2.3 ppm (singlet, 3H)	Protons of the acetyl group.
	Aromatic Protons	~7.3-7.8 ppm (multiplet, 4H)	Two sets of doublets (AA'BB' system) due to the para-substituted benzene ring.
¹³ C NMR	Methyl Carbon (CH ₃)	~21 ppm	Carbon of the acetyl group.
	Nitrile Carbon (C≡N)	~118 ppm	Characteristic shift for a nitrile carbon.
	Aromatic Carbons	~122-155 ppm	Four distinct signals for the aromatic carbons.
	Carbonyl Carbon (C=O)	~169 ppm	Typical chemical shift for an ester carbonyl carbon.
IR Spectroscopy	C≡N Stretch	2220-2240 cm ⁻¹	Strong, sharp absorption characteristic of a nitrile.
	C=O Stretch	1750-1770 cm ⁻¹	Strong absorption characteristic of a phenyl ester.

| Mass Spec. | Molecular Ion (M⁺) | m/z = 161.05 | Corresponds to the molecular weight of C₉H₇NO₂. |

Applications in Research and Drug Development

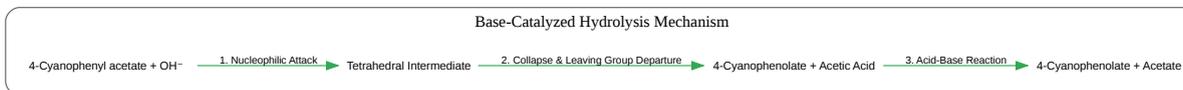
The utility of **4-Cyanophenyl acetate** in advanced scientific applications stems from its distinct functional groups.

- **Intermediate for Complex Syntheses:** It serves as a readily available starting material. The ester can be hydrolyzed to reveal a phenolic hydroxyl group for further functionalization, while the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, providing multiple pathways for molecular elaboration.[6]
- **Role in Medicinal Chemistry:** The cyanophenyl moiety is a recognized pharmacophore in modern drug design.[7] It can act as a hydrogen bond acceptor and its rigid, planar structure can facilitate specific interactions with biological targets. For instance, derivatives containing the 4-cyanophenyl group have been investigated as potent androgen receptor antagonists for applications in prostate cancer therapy.[8] The cyano group in these contexts often enhances binding affinity and improves the pharmacological profile of the molecule.[3]
- **Enzyme Kinetics and Mechanistic Probes:** Phenyl acetates, particularly those with electron-withdrawing groups like the cyano group, are excellent substrates for studying the kinetics of hydrolytic enzymes (esterases). The hydrolysis of the ester bond can be monitored spectrophotometrically by observing the release of 4-cyanophenol. This is analogous to the widespread use of 4-nitrophenyl acetate in enzyme assays.[9]

Key Reaction: Base-Catalyzed Hydrolysis

The saponification (base-catalyzed hydrolysis) of **4-Cyanophenyl acetate** is a fundamental reaction that yields 4-cyanophenolate and acetate. This process is effectively irreversible because the final step involves an acid-base reaction where the liberated phenol (a weak acid) is deprotonated by the strong base, driving the reaction to completion.

Understanding this mechanism is crucial for controlling reaction conditions, whether the goal is to deprotect the phenol or to study the kinetics of the hydrolysis itself.



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Caption: Key steps in the base-catalyzed hydrolysis of **4-Cyanophenyl acetate**.

Safety and Handling

While specific toxicity data is limited, compounds of this class should be handled with care in a laboratory setting. Based on data for related compounds, appropriate precautions are necessary.

Table 3: Hazard Summary and Handling Precautions

Category	Information	Reference(s)
GHS Hazard Statements	Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).	[10]
Personal Protective Equipment (PPE)	Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.	[10][11]
Storage	Keep container tightly closed in a dry, well-ventilated place.	[12]

| Spill & Disposal | Avoid dust formation. Sweep up spills, place in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant. [\[\[13\]](#) |

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanophenyl acetate via Acetylation

- Objective: To synthesize **4-Cyanophenyl acetate** from 4-cyanophenol.
- Causality: This protocol uses acetyl chloride for efficient acetylation. Pyridine acts as a catalyst and acid scavenger to drive the reaction to completion. Dichloromethane (DCM) is used as an inert solvent.
- Methodology:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyanophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
 - Cool the mixture to 0 °C using an ice bath.
 - Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
 - Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acid), and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to obtain pure **4-Cyanophenyl acetate**.

Protocol 2: Sample Preparation for NMR Characterization

- Objective: To prepare a sample of synthesized **4-Cyanophenyl acetate** for ^1H and ^{13}C NMR analysis.
- Causality: Deuterated chloroform (CDCl_3) is a standard solvent for non-polar to moderately polar organic compounds and typically does not obscure key signals. Tetramethylsilane (TMS) provides a zero reference point for accurate chemical shift determination.
- Methodology:
 - Accurately weigh 10-20 mg of the purified, dry product.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS).
 - Transfer the solution to a clean, dry NMR tube.
 - Cap the tube and ensure the solution is homogeneous.
 - The sample is now ready for analysis in an NMR spectrometer.

References

- AAPPTec, LLC. (n.d.). Safety Data Sheet - Fmoc-Phe(4-CN)-OH. Retrieved from [\[Link\]](#)
- Stenutz, R. (n.d.). **4-cyanophenyl acetate**. Retrieved from [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 4-CYANOPHENYL-2,3,4-TRI-O-ACETYL-1,5-DITHIO-D-RIBOPYRANOSIDE;ALPHA-ANOMER. Retrieved from [\[Link\]](#)
- Kararli, T. T., & Maren, T. H. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. Retrieved from [\[Link\]](#)

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [[Link](#)]
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [[Link](#)]
- Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
- Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [[Link](#)]
- PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Retrieved from [[Link](#)]
- PubMed. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperaziny]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Retrieved from [[Link](#)]
- ResearchGate. (2025). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Retrieved from [[Link](#)]
- Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [[Link](#)]
- Biointerface Research in Applied Chemistry. (2022). Review on Computer-Aided Drug Design (CADD) Technique in Drug Discovery Researches and Solvent. Retrieved from [[Link](#)]

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Sources

- 1. 4-cyanophenyl acetate | 13031-41-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-cyanophenyl acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-cyanophenyl acetate [stenutz.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. peptide.com [peptide.com]
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